molecular formula C16H15N3O3S B2992387 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 361167-67-1

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2992387
CAS No.: 361167-67-1
M. Wt: 329.37
InChI Key: VNAUYTAHWIMOQG-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound of significant interest in modern medicinal chemistry and neuroscience research. It features a hybrid molecular structure that combines a pyrrolidine-2,5-dione (succinimide) moiety with a 4-(4-methylphenyl)thiazol-2-yl acetamide group. This specific architecture is designed and investigated for its potential as a precursor or active compound in the development of new therapeutic agents, particularly for central nervous system (CNS) disorders. The compound's core value in research stems from its structural relationship to a class of pyrrolidine-2,5-dione derivatives that have demonstrated potent broad-spectrum anticonvulsant activity in preclinical models . These related hybrid compounds have shown efficacy in standardized animal seizure models such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure test, which are benchmarks for identifying potential new antiepileptic drugs . The incorporation of the thiazole ring, a privileged structure in medicinal chemistry, further enhances its potential for bioactivity and interaction with neurological targets. One of the most plausible mechanisms of action for structurally similar compounds involves the modulation of voltage-gated calcium channels, specifically the inhibition of Cav1.2 (L-type) calcium currents . This mechanism is a recognized pathway for regulating neuronal excitability and is a validated target for anticonvulsant and potentially neuropathic pain treatments. Consequently, this compound is a valuable tool for researchers exploring novel interventions for drug-resistant epilepsy and chronic pain conditions . Its development is part of a broader trend in anticonvulsant discovery that focuses on non-nitrogen heterocyclic compounds and hybrid molecules to improve efficacy and safety profiles over established therapies . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-2-4-11(5-3-10)12-9-23-16(17-12)18-13(20)8-19-14(21)6-7-15(19)22/h2-5,9H,6-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAUYTAHWIMOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330262
Record name 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361167-67-1
Record name 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 4-(4-methylphenyl)-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

This could include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

a) 2-(4-Chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide ()
  • Key Difference: Replaces the dioxopyrrolidinyl group with a 4-chlorophenoxy moiety.
  • The phenoxy group may improve π-π stacking interactions with aromatic residues in target proteins .
  • Synthesis : Utilizes O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate (TBTU) as a coupling agent, differing from the HATU-mediated synthesis of the target compound .
b) N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide ()
  • Key Difference : Features a 4-chlorobenzyl group at the thiazole C5 position.

Modifications to the Acetamide Side Chain

a) Triazole-Incorporating Analogs ()
  • Example: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d).
  • Key Difference : Introduces a triazole ring and benzodiazol group.
  • Impact : The triazole enhances hydrogen-bonding capacity and metabolic stability. Docking studies suggest improved binding to enzymatic active sites due to additional interaction points .
b) Thiazolidinone Derivatives ()
  • Example : 2-(5-{[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide.
  • Key Difference: Incorporates a thiazolidinone ring and fluorophenyl group.
  • Impact: The thiazolidinone core is associated with antidiabetic and antimicrobial activities.

Crystallographic and Conformational Analysis

  • Crystal Structure of 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () :
    • The dichlorophenyl ring is twisted by 61.8° relative to the thiazole plane, creating steric hindrance.
    • In contrast, the target compound’s methylphenyl group likely adopts a coplanar conformation with the thiazole, reducing steric strain .
  • Hydrogen Bonding : The target compound’s pyrrolidinedione may participate in N—H⋯O interactions, whereas dichlorophenyl analogs form N—H⋯N hydrogen bonds, influencing crystal packing and solubility .

Key Observations :

  • HATU and TBTU are preferred for activating carboxylic acids in amide bond formation.

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Molecular Weight LogP (Predicted) Melting Point (°C)
Target Compound 343.39 2.8 Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 301.17 3.2 459–461
2-(4-Chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide 372.85 4.1 Not reported

Key Observations :

  • The target compound’s pyrrolidinedione group reduces LogP compared to chlorophenyl analogs, suggesting better aqueous solubility.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of antitumor and anticonvulsant properties. This article synthesizes available research findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be outlined as follows:

  • Molecular Formula : C17H16N2O4S
  • CAS Number : 5655-60-7
  • Molecular Weight : 344.385 g/mol

This compound features a pyrrolidine ring and a thiazole moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:

  • In vitro Studies : Compounds derived from the same scaffold demonstrated significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism of action appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and cell division .
CompoundCell Line TestedIC50 (µM)
Compound 1Mia PaCa-212.5
Compound 2PANC-115.0
Compound 3RKO10.0

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored:

  • Maximal Electroshock (MES) Test : In vivo studies using the MES model revealed that derivatives of this compound exhibited protective effects against induced seizures. The lead compound showed an effective dose (ED50) of approximately 23.7 mg/kg .
Test ModelED50 (mg/kg)
MES23.7
PTZ59.4

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and pyrrolidine moieties significantly affect biological activity:

  • Thiazole Substituents : Altering the substituents on the thiazole ring can enhance antitumor efficacy.
  • Pyrrolidine Modifications : Variations in the pyrrolidine structure influence anticonvulsant activity.

Case Study 1: Antitumor Efficacy

A study conducted by Kamiński et al. synthesized a series of related compounds and evaluated their antitumor activity against several human cancer cell lines. The results demonstrated that specific modifications to the thiazole group increased potency against breast cancer cells .

Case Study 2: Anticonvulsant Properties

In another research effort, hybrid compounds derived from pyrrolidine showed significant anticonvulsant activity in animal models, suggesting that these derivatives could serve as leads for developing new antiepileptic drugs .

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